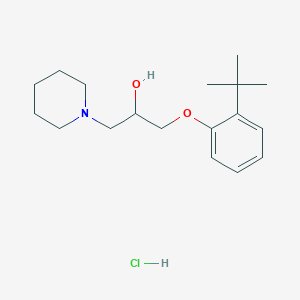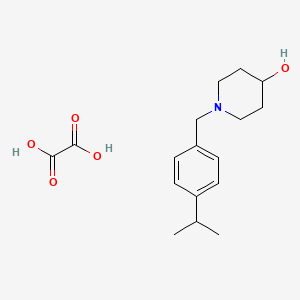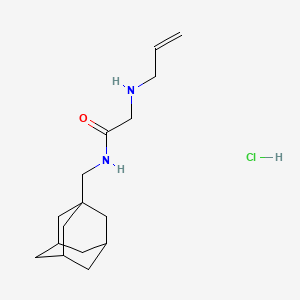
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as tert-butylphenoxypropanolamine (TPA), is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. TPA has been studied extensively due to its ability to act as a selective beta-adrenergic agonist, which means it can activate specific receptors in the body that are involved in regulating heart rate, blood pressure, and other physiological processes.
Mécanisme D'action
TPA works by selectively activating beta-adrenergic receptors in the body, which are involved in regulating the sympathetic nervous system. This leads to an increase in heart rate, cardiac output, and blood pressure, as well as an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
In addition to its effects on the cardiovascular system, TPA has been shown to have a number of other biochemical and physiological effects. For example, TPA has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic implications for the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TPA in lab experiments is its selectivity for beta-adrenergic receptors, which allows for more precise and targeted manipulation of physiological processes. However, TPA also has some limitations, including potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several potential future directions for research on TPA, including further studies on its therapeutic potential in the treatment of cardiovascular disease, diabetes, and metabolic disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of TPA and its mechanisms of action. Finally, there may be opportunities to develop new compounds based on the structure of TPA that could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of TPA involves several steps, including the reaction of 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol with epichlorohydrin to form a 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol glycidyl ether intermediate. This intermediate is then reacted with piperidine and isopropylamine to yield TPA hydrochloride.
Applications De Recherche Scientifique
TPA has been used in a variety of scientific research applications, including studies on cardiovascular disease, obesity, and metabolic disorders. In particular, TPA has been shown to have potential therapeutic effects in the treatment of hypertension, heart failure, and diabetes.
Propriétés
IUPAC Name |
1-(2-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)16-9-5-6-10-17(16)21-14-15(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15,20H,4,7-8,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQKYWZNGECEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5864461 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)
![2-(2-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4935893.png)
![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)
![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)
![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)
